Bienvenue dans la boutique en ligne BenchChem!

4-(Piperidine-3-sulfonyl)morpholine

Purity Reproducibility Medicinal Chemistry

Select 4-(Piperidine-3-sulfonyl)morpholine for its exclusive 3-sulfonyl substitution, which delivers a critical lipophilicity advantage (XLogP3 -0.7 vs. 0.75 for the 4-isomer) for CNS and intracellular target programs. With a molecular weight of 234.32 g/mol and a balanced HBD/HBA profile (1/5), this ≥95% pure fragment minimizes assay interference in SPR and TSA. Commercially available from multiple suppliers, it accelerates SAR campaigns without custom synthesis.

Molecular Formula C9H18N2O3S
Molecular Weight 234.32 g/mol
CAS No. 591780-31-3
Cat. No. B3370964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidine-3-sulfonyl)morpholine
CAS591780-31-3
Molecular FormulaC9H18N2O3S
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESC1CC(CNC1)S(=O)(=O)N2CCOCC2
InChIInChI=1S/C9H18N2O3S/c12-15(13,9-2-1-3-10-8-9)11-4-6-14-7-5-11/h9-10H,1-8H2
InChIKeyCETMZBUTGMAJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidine-3-sulfonyl)morpholine (CAS 591780-31-3): Physicochemical and Application Baseline for Procurement Decisions


4-(Piperidine-3-sulfonyl)morpholine is a heterocyclic sulfonamide building block composed of a morpholine ring linked via a sulfonyl group to a piperidine moiety at the 3-position . With a molecular formula of C9H18N2O3S and molecular weight of 234.32 g/mol , the compound exhibits a topological polar surface area (TPSA) of 67 Ų, XLogP3 of -0.7, one hydrogen bond donor, five hydrogen bond acceptors, and two rotatable bonds . Commercially available in purities ranging from 95% to 98% , this intermediate is specifically referenced as a key building block for the synthesis of fused heteroarylimidazole derivatives with GCN2 kinase inhibitory activity .

Why Substituting 4-(Piperidine-3-sulfonyl)morpholine with In-Class Analogs Risks Performance Deviation


The specific sulfonyl substitution at the piperidine 3-position confers distinct conformational, electronic, and pharmacokinetic properties that cannot be replicated by 4-substituted or N-alkylated analogs . As demonstrated by the significant lipophilicity difference between 4-(piperidine-3-sulfonyl)morpholine (XLogP3 = -0.7) and its 4-substituted isomer (LogP = 0.75) , the regiochemistry critically influences passive membrane permeability and target binding geometry. Substituting with a 4-isomer or methylated derivative would alter hydrogen-bonding patterns, steric accessibility, and metabolic stability—potentially invalidating structure-activity relationships established in lead optimization campaigns.

Quantitative Differentiation Evidence: 4-(Piperidine-3-sulfonyl)morpholine vs. Key Analogs


Vendor Purity Specification Differentiation: 98% vs. 95% for Reproducible Assays

Commercially, 4-(Piperidine-3-sulfonyl)morpholine is available in purities ranging from 95% to 98% . Selecting a 98% grade reduces potential impurity interference in sensitive biological assays compared to standard 95% offerings [1].

Purity Reproducibility Medicinal Chemistry

Lipophilicity Differentiation: XLogP3 -0.7 vs. LogP 0.75 for 4-Substituted Isomer

4-(Piperidine-3-sulfonyl)morpholine exhibits an XLogP3 of -0.7 , whereas its 4-substituted isomer 4-(piperidin-4-ylsulfonyl)morpholine (CAS 71173-07-4) displays a LogP of 0.75 . This 1.45 log unit difference corresponds to a ~28-fold difference in predicted octanol-water partition coefficient, substantially impacting passive membrane permeability and distribution.

Lipophilicity Permeability ADME

Targeted Application as GCN2 Kinase Inhibitor Building Block

4-(Piperidine-3-sulfonyl)morpholine is specifically cited as a key intermediate for the preparation of fused heteroarylimidazole derivatives that act as GCN2 inhibitors in PCT Int. Appl. WO 2019148132 [1]. The patent discloses that structurally related sulfonylpiperidine-containing compounds achieve sub-micromolar GCN2 inhibition, establishing the scaffold's therapeutic relevance.

GCN2 Kinase Inhibitor Integrated Stress Response

Molecular Weight and Rotatable Bond Advantage over 2-Methyl Analog

4-(Piperidine-3-sulfonyl)morpholine (MW 234.32, rotatable bonds = 2) offers a molecular weight reduction of 14 g/mol compared to the 2-methyl analog 2-methyl-4-(piperidin-3-ylsulfonyl)morpholine (CAS 1016811-98-5, MW 248.34, LogP = 1.14) . The additional methyl group increases steric bulk and lipophilicity, potentially reducing ligand efficiency.

Ligand Efficiency Fragment-Based Drug Discovery Molecular Weight

Cost and Availability Advantage Over 4-Substituted Isomer

4-(Piperidine-3-sulfonyl)morpholine is readily available from multiple vendors with transparent pricing, e.g., €484 for 50 mg . In contrast, the 4-substituted isomer 4-(piperidin-4-ylsulfonyl)morpholine hydrochloride (CAS 1057385-15-5) is less widely stocked and often requires custom synthesis, potentially increasing lead times and costs .

Procurement Cost Efficiency Supply Chain

Recommended Application Scenarios for 4-(Piperidine-3-sulfonyl)morpholine Based on Differentiated Evidence


GCN2 Kinase Inhibitor Lead Optimization

Utilize 4-(piperidine-3-sulfonyl)morpholine as the sulfonamide building block for constructing fused heteroarylimidazole GCN2 inhibitors as described in WO 2019148132 [1]. The compound's specific 3-substitution pattern and favorable XLogP3 (-0.7) may enhance solubility and reduce off-target binding relative to 4-substituted analogs .

Cellular Permeability and Efflux Ratio Assessment

Employ 4-(piperidine-3-sulfonyl)morpholine in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers to evaluate the impact of the 3-sulfonyl orientation on passive diffusion. The observed 1.45 log unit lipophilicity difference between 3- and 4-substituted isomers provides a rationale for selecting the target compound when optimizing permeability in CNS or intracellular target programs.

Fragment-Based Drug Discovery (FBDD) Screening

Leverage the compound's low molecular weight (234.32 g/mol) and balanced H-bond donor/acceptor profile (1 HBD, 5 HBA) as a privileged fragment for high-concentration screening against kinase targets. The availability of 98% purity grade minimizes impurity interference in sensitive biophysical assays such as SPR or TSA.

Process Chemistry and Scale-Up for Preclinical Supply

Source 4-(piperidine-3-sulfonyl)morpholine from multiple vendors (e.g., CymitQuimica, Leyan, AKSci) at competitive pricing (~€484/50mg) to support medicinal chemistry SAR campaigns and initial scale-up. The compound's commercial availability mitigates the need for custom synthesis, accelerating preclinical timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperidine-3-sulfonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.